3-Ethylpentanal

Description

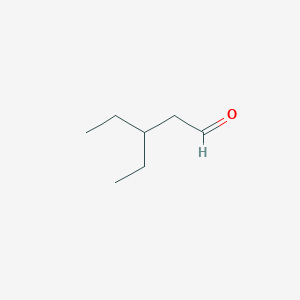

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-ethylpentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-7(4-2)5-6-8/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJLVHXVBWTMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Ethylpentanal and Analogous Branched Aldehydes

Catalytic Strategies for Branched Aldehyde Formation

The formation of branched aldehydes from simple alkene precursors requires sophisticated catalytic systems capable of directing the reaction pathway towards the desired isomer. This section delves into the key catalytic strategies employed for this purpose, with a particular emphasis on hydroformylation and asymmetric synthesis.

Regioselective Hydroformylation of Alkenes

Hydroformylation, or oxo-synthesis, is a powerful atom-economical process for the production of aldehydes from alkenes, carbon monoxide, and hydrogen. nih.gov While linear aldehydes are typically the major products in industrial applications, significant research has focused on developing catalysts that favor the formation of branched aldehydes. researchgate.net

The regioselectivity of rhodium-catalyzed hydroformylation is highly dependent on the nature of the ancillary ligands. acs.org The design of phosphine (B1218219) and phosphite (B83602) ligands plays a pivotal role in steering the reaction towards the formation of branched products. Bulky ligands that create a sterically demanding environment around the metal center can favor the formation of the branched alkyl-rhodium intermediate, which subsequently leads to the branched aldehyde.

Several classes of ligands have been investigated for their ability to induce branched selectivity. For instance, the use of phospholane-phosphite ligands, such as BOBPHOS, has demonstrated exceptional selectivity for branched aldehydes in the hydroformylation of unbiased alkyl alkenes. acs.orgaminer.cn Supramolecular strategies, involving the encapsulation of the rhodium catalyst within a molecular cage, have also emerged as a promising approach to control regioselectivity, with the confined environment of the cage favoring the formation of the branched isomer. uva.nl

Below is a table summarizing the performance of various ligands in the regioselective hydroformylation of terminal alkenes to produce branched aldehydes.

| Ligand/Catalyst System | Alkene Substrate | Branched/Linear Ratio | Ref. |

| Rh/BOBPHOS | 1-Octene | >95:5 | acs.orgaminer.cn |

| Rh/BisDiazaphos | Styrene | High b:l ratio | researchgate.net |

| Encapsulated Rh catalyst | Terminal Alkenes | Up to 20:1 | uva.nl |

This table is interactive. Click on the headers to sort the data.

Understanding the mechanism of hydroformylation is crucial for the rational design of catalysts with high branched selectivity. The regioselectivity is primarily determined during the migratory insertion of the alkene into the rhodium-hydride bond. nih.govresearchgate.net Steric and electronic factors of both the ligand and the substrate influence the orientation of the alkene coordination and the subsequent insertion step.

For aryl alkenes like styrene, the formation of a stabilizing π-benzyl intermediate is often invoked to explain the high preference for the branched aldehyde. researchgate.net Isotopic labeling studies and in-situ spectroscopic techniques, such as high-pressure infrared (HPIR) and NMR spectroscopy, have been instrumental in elucidating the catalytic cycle and identifying key intermediates. nih.govacs.org These studies have revealed that the reversibility of the rhodium-hydride addition to the alkene can also play a significant role in determining the final product distribution. researchgate.net Furthermore, computational studies have provided valuable insights into the transition states and reaction pathways, aiding in the prediction and optimization of catalyst performance for branched aldehyde synthesis. aminer.cn

Asymmetric Synthesis Approaches to Chiral Branched Aldehydes

The synthesis of enantiomerically pure chiral branched aldehydes is of paramount importance, as these compounds are valuable precursors for a wide range of biologically active molecules. This section highlights the progress in organocatalytic and transition metal-catalyzed asymmetric methods for their preparation.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and the use of chiral secondary amines to generate enamine intermediates from aldehydes has been widely exploited for the enantioselective α-functionalization of aldehydes. nih.gov This strategy allows for the direct and highly enantioselective introduction of a substituent at the α-position of an aldehyde.

In this approach, a chiral secondary amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile, and subsequent hydrolysis releases the α-functionalized aldehyde and regenerates the catalyst. The stereochemistry of the newly formed stereocenter is controlled by the chiral environment provided by the catalyst. Various chiral amines, such as proline and its derivatives, have been successfully employed in these transformations. nih.gov

The following table presents examples of organocatalytic asymmetric α-alkylation of aldehydes via enamine intermediates.

| Catalyst | Aldehyde Substrate | Electrophile | Yield (%) | ee (%) | Ref. |

| (S)-Proline | Propanal | Benzyl bromide | 75 | 92 | nih.gov |

| MacMillan Catalyst | Hexanal | Xanthene | 81 | 73 | acs.org |

| Jacobsen Catalyst | Various aldehydes | Benzhydryl halides | High | High | nih.gov |

This table is interactive. Click on the headers to sort the data.

Transition metal catalysis offers a complementary and highly effective approach to the asymmetric synthesis of chiral branched aldehydes. nih.gov These methods often involve the use of chiral ligands to control the stereochemical outcome of the reaction.

One prominent example is the palladium-catalyzed asymmetric α-allylation of aldehydes. In this reaction, a chiral phosphoric acid can act as a co-catalyst, where its conjugate base functions as a chiral counteranion to a cationic π-allyl-palladium intermediate, directing the enantioselective attack of an enamine derived from the aldehyde. nih.gov This dual catalytic system allows for the highly enantioselective formation of α-allylated branched aldehydes.

The table below showcases selected examples of transition metal-catalyzed asymmetric syntheses of chiral branched aldehydes.

| Catalyst System | Aldehyde Substrate | Electrophile | Yield (%) | ee (%) | Ref. |

| Pd(0)/Chiral Phosphoric Acid | α-Branched Aldehydes | Allyl amine | High | >90 | nih.gov |

| Copper/Chiral Ligand | Various Aldehydes | Nitromethane | >99 | 94.6 | mdpi.com |

| Palladium/Copper/Chiral NHC | Aromatic Aldehydes | Aryl bromides | High | 88-92 |

This table is interactive. Click on the headers to sort the data.

Biocatalytic Pathways for Aldehyde Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes and engineered microorganisms is a burgeoning field for the production of valuable chemicals, including branched aldehydes.

Enzymatic Routes to Branched Aldehyde Synthesis

The enzymatic production of branched aldehydes can be achieved through various enzyme classes that catalyze the conversion of precursor molecules. A key pathway for the formation of branched-chain aldehydes in nature is the Ehrlich pathway, which involves the conversion of amino acids. nih.gov In this pathway, an amino acid, such as leucine (B10760876) or isoleucine, undergoes transamination to form the corresponding α-keto acid. This intermediate is then decarboxylated by a decarboxylase to yield an aldehyde with one less carbon atom. nih.gov

Another important class of enzymes for aldehyde synthesis is the Carboxylic Acid Reductases (CARs). These enzymes catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes. nih.govnih.gov CARs exhibit a broad substrate scope, accepting a variety of straight-chain, branched, and aromatic carboxylic acids. nih.govnih.gov This makes them promising candidates for the synthesis of 3-ethylpentanal from 3-ethylpentanoic acid.

Aldehyde oxidoreductases (AORs) are also capable of catalyzing the reduction of carboxylic acids to aldehydes. nih.gov These enzymes have a relatively broad substrate spectrum, including short-chain, branched-chain, and aromatic aldehydes and their corresponding acids. nih.gov

The table below summarizes key enzymes involved in the biocatalytic synthesis of aldehydes.

| Enzyme Class | Precursor | Product | Key Features |

| Decarboxylases (in Ehrlich Pathway) | α-Keto acids | Branched Aldehydes | Involved in amino acid catabolism. nih.gov |

| Carboxylic Acid Reductases (CARs) | Carboxylic Acids | Aldehydes | ATP- and NADPH-dependent; broad substrate scope. nih.govnih.gov |

| Aldehyde Oxidoreductases (AORs) | Carboxylic Acids | Aldehydes | Catalyzes reversible oxidation/reduction. nih.gov |

| Alcohol Dehydrogenases (ADHs) | Alcohols | Aldehydes | NAD(P)+-dependent oxidation of alcohols. nih.gov |

Genetic and Metabolic Engineering for Novel Biocatalytic Pathways

The production of aldehydes in microbial hosts is often limited by the cell's natural tendency to reduce aldehydes to their corresponding alcohols, a detoxification mechanism. asm.org Genetic and metabolic engineering strategies are therefore crucial for creating efficient microbial cell factories for aldehyde production.

A common approach involves the engineering of host strains, such as Escherichia coli, to accumulate aldehydes. This can be achieved by deleting genes that encode for alcohol dehydrogenases (ADHs) and other reductases responsible for aldehyde consumption. asm.org By knocking out these competing pathways, the metabolic flux can be directed towards the desired aldehyde product.

Furthermore, the introduction and overexpression of genes encoding for key enzymes in a desired synthetic pathway can significantly enhance product yields. For instance, engineering E. coli with a heterologous pathway for the production of a specific precursor, coupled with the expression of an appropriate enzyme like a CAR, can enable the de novo synthesis of the target aldehyde from simple carbon sources like glucose. nih.gov

Recent advancements in synthetic biology and metabolic engineering have enabled the design and construction of novel biosynthetic pathways for a wide range of chemicals. pnnl.gov These strategies often involve:

Pathway Optimization: Balancing the expression levels of pathway enzymes to maximize flux and minimize the accumulation of toxic intermediates.

Cofactor Engineering: Ensuring a sufficient supply of necessary cofactors, such as NADPH and ATP, for enzymes like CARs.

Host Strain Engineering: Modifying the host's central metabolism to increase the availability of precursors.

While specific examples of the microbial production of this compound are not extensively documented, the principles of metabolic engineering provide a clear roadmap for developing a microbial strain capable of its synthesis. This would likely involve the construction of a pathway leading to a suitable precursor, such as 3-ethylpentanoic acid, followed by its conversion to this compound using an enzyme like a CAR in an engineered host strain with reduced aldehyde reductase activity.

Derivation from Precursors via Targeted Functional Group Transformations

The synthesis of branched aldehydes can also be achieved through the selective transformation of functional groups in precursor molecules. A primary route is the oxidation of the corresponding primary alcohol.

Selective Oxidation Reactions Leading to Branched Aldehydes

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For the synthesis of this compound, the precursor would be 3-ethyl-1-pentanol. A variety of reagents and catalytic systems have been developed to achieve this conversion efficiently and with high selectivity, avoiding over-oxidation to the carboxylic acid.

One common method involves the use of nitroxyl (B88944) radical catalysts, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in conjunction with a stoichiometric oxidant like sodium hypochlorite. organic-chemistry.org This system allows for the mild and selective oxidation of primary alcohols to aldehydes. organic-chemistry.org

Another approach is the use of catalytic amounts of tetrapropylammonium (B79313) perruthenate (TPAP) with a co-oxidant like N-methylmorpholine N-oxide (NMO). organic-chemistry.org This method is known for its high efficiency and broad applicability.

The table below provides a summary of selected methods for the oxidation of primary alcohols to aldehydes.

| Reagent/Catalyst System | Description |

| TEMPO/NaOCl | A mild and selective method utilizing a nitroxyl radical catalyst and sodium hypochlorite. organic-chemistry.org |

| TPAP/NMO | A catalytic system using tetrapropylammonium perruthenate and N-methylmorpholine N-oxide as the co-oxidant. organic-chemistry.org |

| Trichloroisocyanuric acid/TEMPO | An efficient system for the rapid oxidation of primary alcohols at room temperature. organic-chemistry.org |

| DMSO/H₂SO₄ | A metal-free oxidation method for converting benzylic alcohols to aromatic aldehydes, which can be adapted for other alcohols. organic-chemistry.org |

These methods offer various advantages in terms of reaction conditions, substrate scope, and selectivity, providing a versatile toolkit for the synthesis of this compound and other branched aldehydes from their corresponding primary alcohol precursors.

Sophisticated Reaction Chemistry of 3 Ethylpentanal

Enantioselective Transformations of α-Branched Aldehydes

Enantioselective transformations aim to convert a prochiral or racemic substrate into a single enantiomer of a product. For α-branched aldehydes like 3-Ethylpentanal, this involves creating a new stereogenic center at the α-carbon or resolving a racemic mixture.

This approach involves the direct introduction of a new functional group or carbon fragment at the α-position of the aldehyde in an enantioselective manner, typically through the formation of transient enamine or enolate intermediates.

Dual catalysis, which combines two distinct catalytic systems, offers a powerful strategy to overcome the reactivity and selectivity issues associated with α-branched aldehydes. These strategies often involve activating both the aldehyde and the electrophilic coupling partner, or activating the aldehyde through a mechanism that enhances its reactivity and directs stereochemical outcomes. Substrate activation can be achieved through various means, including Lewis acid activation, Brønsted acid/base catalysis, or hydrogen bonding interactions, which help to pre-organize the substrate for more efficient and selective reaction mdpi.comrsc.org. For instance, bifunctional catalysts that can activate the aldehyde via enamine formation and simultaneously activate the electrophile through hydrogen bonding have shown promise in controlling stereoselectivity mdpi.com.

The synergy between organocatalysis (often employing chiral amines) and transition metal catalysis represents a significant advancement in the asymmetric α-functionalization of aldehydes. Chiral amines can catalyze the formation of nucleophilic enamine intermediates from aldehydes, which then undergo subsequent reactions. Transition metals, such as palladium (Pd) or iridium (Ir), can activate electrophilic coupling partners or facilitate C-H activation processes. This combination allows for the precise control over bond formation and stereochemistry. For example, cooperative catalysis involving chiral primary amines and Pd(II) complexes has been utilized for asymmetric allylic alkylation of α-branched β-ketocarbonyls, demonstrating high yields and enantioselectivities researchgate.netmdpi.com. Similarly, Ir-amine dual catalysis has been employed for the asymmetric allylation of aldehydes researchgate.net.

Visible-light photocatalysis, often coupled with organocatalysis, has emerged as a versatile tool for the asymmetric α-functionalization of aldehydes. These methods typically involve the generation of reactive radical intermediates or the activation of substrates through single-electron transfer (SET) or energy transfer processes. Chiral amine catalysts can generate enamines, which upon photoexcitation or interaction with a photocatalyst, can form radical species that undergo enantioselective coupling with electrophiles chinesechemsoc.orgresearchgate.netbeilstein-journals.orgacs.orgunipd.it. This approach allows for transformations under mild conditions, often avoiding the need for pre-functionalized starting materials or harsh reagents. For example, photocatalytic asymmetric α-alkylation of aldehydes using chiral secondary amine catalysts has been reported, leading to the formation of chiral centers with high enantioselectivity chinesechemsoc.orgbeilstein-journals.org.

Kinetic resolution offers a complementary strategy to asymmetric synthesis by selectively reacting one enantiomer of a racemic mixture, leaving the other enantiomer unreacted or converting it into a different product. For α-branched aldehydes, this allows for the enrichment of one enantiomer or the synthesis of chiral products derived from one enantiomer.

A notable advancement in the kinetic resolution of racemic branched aldehydes involves the use of peptide catalysts. Specifically, chiral peptides have demonstrated remarkable efficacy in catalyzing the conjugate addition of racemic β-branched aldehydes to electrophiles such as nitroolefins nih.govacs.orgnih.govthieme-connect.comacs.orgthieme-connect.com. These reactions proceed through the formation of diastereomeric enamines, which exhibit different reaction rates with the electrophile due to the chiral environment provided by the peptide catalyst. This differential reactivity leads to the kinetic resolution of the starting aldehyde and the formation of enantiomerically enriched γ-nitroaldehydes, often with multiple contiguous stereogenic centers nih.govacs.org. For instance, the peptide catalyst H-dPro-αMePro-Glu-NH₂ has been shown to resolve β-branched aldehydes, yielding products with high enantioselectivities (e.g., 77–96% ee) and good yields nih.govacs.org.

Data Tables

The following tables summarize key research findings in the enantioselective transformations of α-branched aldehydes, providing examples of catalysts, substrates, yields, and enantioselectivities.

Table 1: Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes

| Reaction Type | Catalyst System | Substrate Type (Examples) | Electrophile/Reagent | Yield (%) | Enantioselectivity (ee %) | Reference(s) |

| α-Allylation | Chiral Primary Amino Acid | α-Branched Aldehydes | Alkyl Halides (e.g., Allyl Bromide) | Up to 87 | Up to 96 | organic-chemistry.org |

| α-Functionalization (General) | Bifunctional Amine/Photocatalyst | α-Branched Aldehydes | Various | Good | High | chinesechemsoc.orgbeilstein-journals.org |

| α-Allylation (Dual Catalysis) | Ir-Amine Dual Catalysis | Aldehydes | 3-indolyl vinyl carbinol derivative | Good | High | researchgate.net |

| α-Functionalization (Photoredox) | Ru-based Photoredox + Chiral Amine Cocatalyst | Aldehydes | Radical Species | Good | High | mdpi.com |

| α-Acylation (Dual Catalysis) | Chiral NHC + Visible Light Photoredox Catalysis | Tertiary Amines (as substrates) | Aldehydes | Good | High | nih.gov |

| α-Hydroxylation (Photocatalysis) | Visible-Light Photocatalysis + Chiral Amine Catalyst | Aldehydes | Various | Excellent | Excellent | researchgate.net |

Table 2: Kinetic Resolution of Racemic Branched Aldehydes via Peptide Catalysis

| Reaction Type | Catalyst System | Racemic Substrate Type | Electrophile | Product Type | Yield (%) | Enantioselectivity (ee %) | Reference(s) |

| Kinetic Resolution / Conjugate Addition | Peptide Catalyst (e.g., H-dPro-αMePro-Glu-NH₂) | β-Branched Aldehydes | Nitroolefins | Enantioenriched β-Branched Aldehydes and γ-Nitroaldehydes (3 stereocenters) | High | 77–96 (for aldehyde) | nih.govacs.orgnih.govthieme-connect.comacs.orgthieme-connect.com |

Compound List

this compound

3-Ethylpentan-2-amine

3-Ethylpentanoic acid

3-Chloro-3-ethylpentanal

Nitroolefins

Diethyl 2-bromomalonate

Phenylpropylaldehyde

Octaldehyde

(E)-Non-6-enal

Computational Chemistry and Mechanistic Elucidation of 3 Ethylpentanal Reactivity

Theoretical Frameworks for Investigating Reaction Pathways

Theoretical frameworks in computational chemistry allow for the systematic exploration of reaction mechanisms. These methods model the potential energy surface (PES) of a reaction, identifying the low-energy paths that connect reactants to products. Understanding these pathways is crucial for predicting selectivity, reaction rates, and the influence of catalysts on the reactivity of molecules such as 3-ethylpentanal.

Density Functional Theory (DFT) has become a cornerstone for investigating the mechanisms of organic reactions due to its favorable balance of computational cost and accuracy. scirp.org DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction, making it applicable to relatively large systems. mdpi.com In the context of aldehydes like this compound, DFT is used to explore various reaction types, including aldol (B89426) condensations, cycloadditions, and oxidations. researchgate.netmorressier.comrsc.org

Researchers employ DFT to model the geometries of reactants, products, intermediates, and transition states along a proposed reaction coordinate. researchgate.net For instance, in studying the aldol reaction—a fundamental transformation for aldehydes—DFT can elucidate the structure of the enolate and the subsequent transition state for C-C bond formation, helping to rationalize the observed stereoselectivity. morressier.com The choice of functional and basis set is critical for obtaining reliable results, with hybrid functionals like B3LYP and M06-2X often providing accurate predictions for organic systems. researchgate.netnih.gov DFT calculations can provide detailed mechanistic insights into processes like aldehyde deformylations and the role of catalysts in promoting specific reaction pathways. nih.gov

Table 1: Common DFT Functionals for Aldehyde Reactivity Studies

| Functional | Type | Typical Application |

|---|---|---|

| B3LYP | Hybrid GGA | General purpose for geometries, frequencies, and reaction energies. scirp.org |

| M06-2X | Hybrid Meta-GGA | Good for main-group thermochemistry, kinetics, and non-covalent interactions. nih.gov |

| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Excellent for systems where non-covalent interactions and long-range effects are important. |

A central goal of mechanistic studies is the identification of the transition state (TS), which represents the maximum energy point along the minimum energy path between reactants and products. chemrxiv.org Quantum chemical calculations are essential for locating and characterizing these saddle points on the potential energy surface (PES). rsc.org A transition state is mathematically defined by having exactly one imaginary frequency in its vibrational analysis, corresponding to the motion along the reaction coordinate. chemrxiv.org

Once a transition state is located, its energy relative to the reactants determines the activation energy barrier, a key factor in reaction kinetics. rsc.org Furthermore, techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that the identified TS correctly connects the desired reactants and products. researchgate.net For a molecule like this compound, these calculations can map out the entire energy profile for reactions such as enolization or nucleophilic addition, providing a comprehensive understanding of the factors controlling the reaction rate and outcome. acs.org

Table 2: Characteristics of Stationary Points on a Potential Energy Surface

| Stationary Point | Description | Vibrational Frequencies |

|---|---|---|

| Minimum (Reactant, Product, Intermediate) | A stable or metastable species in a valley on the PES. | All real (positive) frequencies. |

| Transition State (Saddle Point) | The maximum energy point along a reaction path. chemrxiv.org | Exactly one imaginary frequency. chemrxiv.org |

For the highest accuracy in mechanistic elucidation, ab initio and hybrid methods are employed. Ab initio methods derive results directly from first principles without using experimental data for parameterization. While computationally demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality energies.

Hybrid methods, particularly hybrid DFT, represent a pragmatic and widely used approach. acs.org They incorporate a portion of the exact exchange from Hartree-Fock theory into the DFT exchange-correlation functional. This approach often corrects some of the inherent limitations of pure DFT functionals, leading to more accurate barrier heights and reaction energies. scirp.org The application of these high-level methods to key steps in a reaction mechanism involving this compound can validate findings from more computationally efficient DFT calculations and provide a precise, quantitative picture of the reaction energetics.

Advanced Computational Methodologies in Synthetic Design

Recent advances in computing have spurred the development of novel methodologies that leverage artificial intelligence and adaptive algorithms to accelerate the design and discovery of synthetic pathways. These approaches move beyond the analysis of pre-conceived mechanisms to the predictive design of new reactions.

Machine learning (ML) and artificial intelligence (AI) are revolutionizing synthetic chemistry by enabling the rapid prediction of reaction outcomes. chemrxiv.org By training on vast databases of known chemical reactions, ML models, such as neural networks and transformers, can learn the underlying patterns of chemical reactivity. semanticscholar.orgbohrium.comacs.org These models can predict the major product(s) of a reaction given a set of reactants and reagents, often with high accuracy. rsc.orgnih.gov

For a substrate like this compound, an AI tool could predict the outcome of its reaction with various nucleophiles, electrophiles, or catalysts, even for transformations not explicitly programmed by human-derived rules. nips.cc This predictive power accelerates the discovery of novel synthetic routes and helps chemists prioritize experiments by identifying the most promising reaction conditions in silico. nih.gov The goal is to develop models that can not only predict products but also suggest entire multi-step synthetic pathways to a target molecule. rsc.org

Table 3: Applications of AI/ML in Reaction Prediction

| Methodology | Description | Application |

|---|---|---|

| Neural Networks | Models inspired by the human brain that recognize complex patterns in data. semanticscholar.org | Predicting reaction outcomes and yields. semanticscholar.orgnih.gov |

| Reaction Templates | A traditional approach that applies generalized reaction rules. Often combined with ML. acs.org | Generating plausible products for a given set of reactants. acs.org |

| Natural Language Processing (NLP) | Treats molecules and reactions as a language (e.g., using SMILES strings). | Predicting reaction properties and outcomes using transformer models. chemrxiv.org |

The complete potential energy surface for a chemical reaction can be incredibly complex, with numerous local minima and transition states. chemrxiv.org Exhaustively mapping this "potential energy landscape" with high-level quantum chemical calculations is often computationally prohibitive. chemrxiv.org Adaptive learning algorithms offer an intelligent solution to this challenge. copernicus.org

These methods begin with a limited number of calculations and use an ML model to build a surrogate PES. acs.org The algorithm then intelligently decides where to perform the next expensive quantum chemical calculation, focusing on regions of high uncertainty or chemical interest to rapidly improve the model's accuracy. acs.orgduke.edu This "active learning" approach allows for the efficient and automated discovery of low-energy reaction pathways, intermediates, and transition states without prior assumptions about the reaction mechanism. chemrxiv.orgchemrxiv.org For complex reactions involving this compound, adaptive learning could uncover unexpected, competitive reaction channels that might be missed by manual exploration. oaepublish.comarxiv.org

Computational Prediction of Regio- and Stereoselectivity

In the study of this compound reactivity, computational chemistry serves as a powerful tool for predicting the outcomes of chemical reactions, specifically concerning regio- and stereoselectivity. The application of theoretical models allows for the in-silico examination of reaction pathways, providing insights that can guide experimental work. Methodologies such as Density Functional Theory (DFT) are frequently employed to calculate the energies of various possible transition states, which are critical in determining the preferred reaction outcome.

The prediction of regioselectivity in reactions involving this compound, for instance in an aldol condensation, would involve modeling the formation of different constitutional isomers. Computational models can calculate the activation energies for the formation of each possible product, with the product corresponding to the lowest activation energy being the predicted major product.

Stereoselectivity, the preference for the formation of a particular stereoisomer, is another area where computational prediction is invaluable. For a molecule like this compound, which is chiral at the C3 position, reactions at the aldehyde group can lead to the formation of diastereomers. Computational analysis of the transition state energies for the formation of different stereoisomers can predict the diastereomeric ratio of the products. These calculations take into account steric and electronic effects that influence the stability of the transition states.

To illustrate how computational predictions are presented, the following hypothetical data table showcases the calculated energy barriers for different stereochemical pathways in a reaction involving this compound.

| Transition State | Product Diastereomer | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |

| TS-1 | (R,R)-Product | 15.2 | 95 |

| TS-2 | (R,S)-Product | 17.8 | 5 |

| TS-3 | (S,R)-Product | 15.5 | 93 |

| TS-4 | (S,S)-Product | 18.1 | 7 |

This table is illustrative and contains hypothetical data.

Identification of Key Intermediates and Rate-Determining Steps

The elucidation of a reaction mechanism involves the identification of all transient species, including intermediates and transition states, and determining the kinetics of each step. Computational chemistry provides a means to map out the entire potential energy surface of a reaction involving this compound, from reactants to products.

By calculating the energies of all stationary points on the potential energy surface, key intermediates can be identified as local energy minima. These intermediates represent stable, albeit often short-lived, species that are formed and consumed during the course of the reaction. The characterization of these intermediates is crucial for a complete understanding of the reaction mechanism.

A hypothetical reaction coordinate diagram for a reaction of this compound could be constructed from computational data, as summarized in the table below.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants | 0.0 | Starting Materials |

| 2 | Transition State 1 | +20.5 | Formation of Intermediate 1 |

| 3 | Intermediate 1 | +5.2 | Key Reaction Intermediate |

| 4 | Transition State 2 | +25.8 | Rate-Determining Step |

| 5 | Intermediate 2 | +12.3 | Second Reaction Intermediate |

| 6 | Transition State 3 | +18.7 | Formation of Products |

| 7 | Products | -10.1 | Final Products |

This table is illustrative and contains hypothetical data.

Through such computational analyses, a detailed, step-by-step picture of the reaction mechanism for this compound can be constructed, providing valuable insights that complement and guide experimental studies.

Analytical Methodologies for Rigorous Characterization and Purity Assessment of 3 Ethylpentanal

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework, the types of carbon and hydrogen atoms present, and their connectivity within the molecule. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are utilized. ¹H NMR reveals the number of different types of protons, their chemical environment (indicated by chemical shift), and their neighboring protons (through spin-spin splitting). ¹³C NMR provides information on the different carbon environments, with chemical shifts highly sensitive to functional groups and electronic environments.

For 3-Ethylpentanal, NMR spectroscopy would be expected to confirm the presence of the aldehyde functional group (a characteristic signal for the aldehyde proton in ¹H NMR and the carbonyl carbon in ¹³C NMR) and the branched aliphatic chain. Based on studies of similar alkanes, such as 3-ethylpentane, which exhibits three distinct carbon environments in its ¹³C NMR spectrum due to its symmetry docbrown.info, this compound would also present a characteristic set of signals. The aldehyde carbon would appear at a downfield chemical shift, while the aliphatic carbons (CH, CH₂, CH₃) would resonate in their typical regions.

Illustrative ¹³C NMR Chemical Shifts for this compound (Hypothetical)

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

| Aldehyde Carbon (C=O) | 190-210 | Highly deshielded due to the electronegative oxygen. |

| Methine Carbon (>CH-) | 30-50 | Directly bonded to the aldehyde group and two ethyl groups. |

| Methylene Carbon (-CH₂-) | 20-35 | Part of the ethyl groups, adjacent to the methine carbon. |

| Methyl Carbon (-CH₃) | 10-20 | Terminal carbons of the ethyl groups. |

Note: These values are illustrative, based on typical chemical shifts for similar functional groups and structures, and would require experimental verification for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopies that provide complementary information about the functional groups present in a molecule horiba.comlibretexts.orgutdallas.edurenishaw.comeuropeanpharmaceuticalreview.com. Both techniques detect the absorption or scattering of light at specific frequencies corresponding to the vibrational modes of chemical bonds.

For this compound, the most diagnostic spectral feature would be the strong absorption or characteristic Raman shift associated with the carbonyl group (C=O) of the aldehyde functionality. This typically appears in the IR spectrum as a prominent band between approximately 1710-1720 cm⁻¹ utdallas.edursc.org. Raman spectroscopy also detects this vibration, often with similar characteristic shifts anton-paar.com. Additionally, C-H stretching vibrations from the aliphatic portions of the molecule would be observed in the region around 2850-3000 cm⁻¹ in both IR and Raman spectra, along with C-H bending vibrations libretexts.orgdocbrown.info. The "fingerprint region" (typically 1500-400 cm⁻¹) in IR spectroscopy, characterized by complex overlapping bands arising from various molecular vibrations, provides a unique spectral signature for compound identification libretexts.orgdocbrown.info. Raman spectroscopy also offers a unique spectral fingerprint, often with narrower bands than IR, and is particularly useful for analyzing aqueous solutions due to water's minimal interference horiba.com.

Characteristic Vibrational Frequencies for this compound

| Functional Group/Bond | Type of Vibration | Characteristic Wavenumber (cm⁻¹) | Spectroscopy | Notes |

| Aldehyde C=O | Stretching | 1710-1720 | IR | Strong, characteristic band for aldehydes and ketones. |

| Aldehyde C=O | Stretching | ~1710-1730 | Raman | Similar to IR, can be diagnostic. |

| Aliphatic C-H | Stretching | 2850-3000 | IR & Raman | Present in all alkyl groups. |

| Aliphatic C-H | Bending | 1350-1470 | IR & Raman | CH₃ and CH₂ bending modes. |

| C-C bonds | Stretching/Bending | Varies (Fingerprint Region) | IR & Raman | Contributes to the unique spectral fingerprint. |

Strategies for Analysis of Reactive Aldehyde Compounds

Aldehydes, by their nature, are chemically reactive species. This reactivity, coupled with their often-high volatility and potential for degradation or polymerization, makes their direct analysis challenging nih.govmdpi.com. To overcome these issues, specific strategies involving derivatization and careful sample preparation are employed.

Derivatization Techniques for Enhanced Stability and Detection

Derivatization is a common strategy to convert aldehydes into more stable, less volatile, and more easily detectable derivatives. This process typically involves reacting the aldehyde with a specific reagent that forms a stable adduct, such as a hydrazone or oxime nih.govcreative-proteomics.comnih.govresearchgate.net. These derivatives often possess enhanced chromatographic properties and improved sensitivity when analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

2,4-Dinitrophenylhydrazine (DNPH): A widely used reagent, DNPH reacts with aldehydes to form stable 2,4-dinitrophenylhydrazones, which have strong UV-absorbing properties, making them suitable for LC-UV detection nih.govnih.govgassnova.noscielo.sa.crnih.govfrontiersin.org.

Pentafluorobenzyl hydroxylamine (B1172632) (PFBHA): Commonly used for GC analysis, PFBHA reacts with aldehydes to form stable oximes, often with improved volatility and detectability in GC-MS nih.govcreative-proteomics.comgassnova.no.

Other Reagents: Various other reagents, such as D-cysteine, are also employed for specific applications, particularly in LC-MS/MS analysis, to enhance sensitivity and selectivity researchgate.net.

Common Derivatization Reagents for Aldehydes

| Reagent Name | Typical Application | Derivative Formed | Advantages |

| 2,4-Dinitrophenylhydrazine (DNPH) | LC-UV, LC-MS | Hydrazone | Strong UV absorbance, good for LC analysis; enhances stability. |

| Pentafluorobenzyl hydroxylamine (PFBHA) | GC-MS | Oxime | Enhances volatility and thermal stability for GC; forms specific ions for MS detection. |

| D-Cysteine | LC-MS/MS | Thiazolidine | Forms stable derivatives suitable for MS/MS detection, improving selectivity and sensitivity. |

| O-Benzylhydroxylamine | GC-FID | Oxime | Used with activated cotton fiber for GC analysis, offering stability and ease of sampling. |

Optimization of Sample Preparation Protocols for Aldehyde Preservation

Given the inherent reactivity and volatility of aldehydes, meticulous sample preparation is critical to prevent analyte loss or degradation nih.govmdpi.com. Protocols must be optimized to maintain the integrity of this compound from the point of sample collection through to analysis. This includes:

Minimizing Volatilization: Samples should be stored in sealed containers, potentially at reduced temperatures, to minimize loss of volatile components.

Preventing Degradation: Aldehydes can undergo oxidation, polymerization, or reaction with other sample matrix components. Appropriate storage conditions (e.g., inert atmosphere, absence of catalysts) and rapid processing are often necessary.

Matrix Effects: The sample matrix can influence the analysis. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) might be employed to isolate and pre-concentrate the analyte, while also removing interfering substances researchgate.net.

While fixation protocols using aldehydes like formaldehyde (B43269) or glutaraldehyde (B144438) are common in microscopy for preserving biological structures nih.govstanford.edubiologists.comgu.se, their application in analytical sample preparation for aldehydes focuses on preventing analyte loss and degradation rather than cross-linking.

Method Validation and Performance Parameters

For any analytical method to be considered reliable, it must undergo rigorous validation. This process ensures that the method is fit for its intended purpose, providing accurate, precise, and sensitive results. Key performance parameters include linearity, accuracy, precision, and sensitivity.

Determination of Detection Limits and Quantification Limits

Two critical parameters in method validation for quantitative analysis are the Limit of Detection (LOD) and the Limit of Quantification (LOQ) nih.govresearchgate.netnih.govscielo.sa.crnih.govneptjournal.com.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, by the method.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

These limits are typically determined experimentally by analyzing samples spiked at very low concentrations. For aldehydes, typical LOD and LOQ values can vary significantly depending on the specific aldehyde, the analytical technique, and the derivatization strategy employed. For example, studies analyzing other aldehydes have reported values such as:

Illustrative LOD and LOQ Values for Aldehydes

| Analyte | LOD (µg/mL or ppb) | LOQ (µg/mL or ppb) | Analytical Method Example | Reference |

| Acetaldehyde | 0.008 µg/mL | 0.025 µg/mL | UHPLC-UV | nih.gov |

| Acrolein | 0.18 µg/m³ | 0.62 µg/m³ | HPLC-UV/Vis | scielo.sa.cr |

| Formaldehyde | 4 ppb (gas) | 1.5 ppb (solution) | GC-FID | neptjournal.com |

| Various Aldehydes | 0.2-1.9 µg L⁻¹ | 0.7-6.0 µg L⁻¹ | LC-MS/MS | researchgate.net |

Other crucial validation parameters include linearity (assessed by correlation coefficients, R², typically >0.99), precision (expressed as relative standard deviation, RSD, often <10-15%), and recovery percentage nih.govscielo.sa.crnih.gov.

Compound Name List:

this compound

Advanced Research Applications of 3 Ethylpentanal As a Core Organic Building Block

Strategic Use in Complex Organic Molecule Synthesis

The inherent reactivity and structural characteristics of 3-Ethylpentanal make it an attractive starting material or intermediate for constructing intricate organic molecules. Its aldehyde functionality readily participates in a wide array of carbon-carbon bond-forming reactions, nucleophilic additions, and redox transformations.

Precursors for Chiral Auxiliaries and Ligands

While direct examples of this compound being a precursor for established chiral auxiliaries or ligands are not extensively detailed in the provided literature, its structural motif suggests potential. The presence of a branched alkyl chain offers possibilities for derivatization into stereochemically defined units. Research into novel ligand design often explores diverse aliphatic aldehydes as starting points for creating complex coordination environments for metal catalysts. ambeed.comtdx.cat indicate that compounds like this compound are associated with research in catalysis and ligand development, suggesting its potential as a component in the synthesis of specialized ligands for asymmetric catalysis.

Intermediates in Natural Product Total Synthesis (e.g., Alkaloids, Terpenoids)

This compound has demonstrated utility as an intermediate in the total synthesis of complex natural products, particularly alkaloids. Its role in constructing alkaloid frameworks highlights its importance in accessing biologically active molecules.

Alkaloid Synthesis: this compound has been employed in the synthesis of indole (B1671886) alkaloids. Specifically, it has been used in reactions involving tryptamine-derived imines to build key alkaloid structures. su.ac.th

Related Ethylpentanal Derivatives in Alkaloid Synthesis: The broader family of ethylpentanal derivatives also plays a crucial role in alkaloid synthesis. For instance, related compounds such as 5-(benzoyloxy)-2-ethylpentanal and 5-chloro-2-ethylpentanal (B15452778) have been utilized as critical precursors in the total synthesis of vinca (B1221190) alkaloids like vincadifformine (B1218849) and tabersonine. These alkaloids are significant due to their complex structures and known pharmacological activities, including potential anti-cancer properties in some derivatives. researchgate.netgoogle.comresearchgate.net

Table 1: Ethylpentanal Derivatives in Natural Product Synthesis

| Target Natural Product | Type | Ethylpentanal Derivative Used | Role/Significance | Citation |

| Indole Alkaloids | Alkaloid | This compound | Intermediate in synthesis | su.ac.th |

| Vincadifformine | Alkaloid | 5-(benzoyloxy)-2-ethylpentanal | Precursor in synthesis | researchgate.net, google.com |

| Tabersonine | Alkaloid | 5-(benzoyloxy)-2-ethylpentanal | Precursor in synthesis | researchgate.net |

| Vincadifformine | Alkaloid | 5-chloro-2-ethylpentanal | Preferred aldehyde for synthesis | google.com |

Synthesis of Polycyclic and Heterocyclic Systems

This compound serves as a valuable building block for synthesizing a variety of heterocyclic compounds. Its aldehyde group can participate in condensation reactions, cyclizations, and annulations, which are fundamental steps in building ring systems. vulcanchem.com notes its use as an intermediate in heterocycle synthesis, and its classification as a "Heterocyclic Building Block" further underscores this application. ambeed.com

Contributions to Medicinal Chemistry Scaffold Construction

The ability of this compound to be readily functionalized makes it a useful precursor in medicinal chemistry for constructing diverse molecular scaffolds that are precursors to advanced pharmaceutical intermediates.

Precursors for Advanced Pharmaceutical Intermediates

This compound and its derivatives have potential applications in the development of pharmaceuticals. It can be elaborated into more complex molecules that serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Pharmaceutical Intermediates: Research indicates that this compound can function as a precursor for pharmaceutical intermediates. vulcanchem.com Its derivative, 3-ethylpentanoic acid, also finds applications in pharmaceutical production. ontosight.ai

Scaffold Development: The incorporation of the branched aliphatic chain and the aldehyde functionality allows for the creation of diverse molecular frameworks. For example, the synthesis of sterol analogs, which are relevant in medicinal chemistry, has involved reactions utilizing this compound. In one study, the reaction of a sulfone with this compound in the presence of KHMDS yielded a product with a 64% yield and approximately a 2:1 E:Z selectivity, demonstrating its utility in stereoselective synthesis relevant to drug discovery. google.com

Table 2: Specific Reaction Data Involving this compound

| Reaction | Reagents | Product Description | Yield | Selectivity | Citation |

| Synthesis of Sterol Analog Precursor | Sulfone, this compound, KHMDS | Mixture of geometric isomers | 64% | ~2:1 E:Z | google.com |

Applications in Material Science and Polymer Chemistry

Beyond its roles in fine chemical synthesis, this compound finds applications in material science and polymer chemistry, contributing to the development of novel materials.

Polymer Chemistry: this compound has been identified as a component in polymer chemistry, specifically serving as a crosslinking agent. vulcanchem.com It is also listed as a "Polymer Reagent," "Monomer," and "Polymer Additive," indicating its versatility in polymer synthesis and modification. ambeed.com

Water-Soluble Polymers: The compound has been utilized as an alkanal component in the synthesis of water-soluble polymer alkanals, suggesting its role in creating functional polymers with tailored properties. google.com

Material Science: Its inclusion in material science applications points to its potential use in developing materials with specific chemical or physical properties, possibly related to its structure or reactivity. ambeed.comvulcanchem.com

Compound List:

this compound

3-Ethylpentan-2-amine

3-ethylpentanoic acid

Vincadifformine

Tabersonine

5-(benzoyloxy)-2-ethylpentanal

5-chloro-2-ethylpentanal

Indole alkaloids

Vinca alkaloids

Tryptamine

Sterol analogs

Sulfone

KHMDS

3-formylchromone

Based on the provided search queries, there is no direct scientific literature or research findings detailing the specific use of this compound as a monomer for specialty polymers and functional materials. While this compound is identified as an organic building block and a reactant in certain chemical processes, its application in polymer synthesis as a monomer for specialty polymers and functional materials is not documented within the scope of the retrieved information. Consequently, detailed research findings and data tables for this specific application cannot be generated.

Emerging Trends and Future Perspectives in 3 Ethylpentanal Research

The field of chemical synthesis is in a constant state of evolution, driven by the dual needs for efficiency and sustainability. Research pertaining to 3-ethylpentanal, an α-branched aldehyde, is increasingly influenced by broader trends in synthetic chemistry. These emerging areas promise to reshape the approaches to its synthesis, functionalization, and industrial-scale production, paving the way for more innovative and responsible chemical manufacturing.

Q & A

Basic Research Questions

Q. What are the optimal spectroscopic methods for characterizing 3-Ethylpentanal, and how should data interpretation account for structural isomerism?

- Methodological Answer : Use a combination of H NMR, C NMR, and IR spectroscopy. For NMR, focus on the aldehyde proton (δ 9-10 ppm) and the ethyl branching pattern (δ 1.0-1.5 ppm for methyl groups). IR should confirm the aldehyde C=O stretch (~1720 cm). Gas chromatography-mass spectrometry (GC-MS) can resolve isomerism issues by comparing retention indices and fragmentation patterns with reference standards . Ensure purity >95% via HPLC or GC prior to analysis.

Q. How can researchers safely handle this compound in laboratory settings to mitigate acute toxicity risks?

- Methodological Answer : Follow GHS hazard guidelines (H302, H315, H319, H335) by using PPE: nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct reactions in fume hoods with adequate ventilation to avoid inhalation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Respiratory protection (e.g., P95 masks) is required for prolonged exposure .

Q. What synthetic routes yield this compound with high regioselectivity, and what are common side products?

- Methodological Answer : Oxidative cleavage of 3-ethyl-2-pentene using ozonolysis or catalytic RuO generates the aldehyde. Alternatively, hydroformylation of 3-ethyl-1-pentene with Rh catalysts under controlled pressure (10-20 bar CO/H) improves regioselectivity. Monitor for side products like ketones (via over-oxidation) or aldol adducts (under basic conditions) using TLC or inline IR .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in asymmetric nucleophilic additions?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and enantiomeric excess. Compare calculated Gibbs free energy barriers with experimental kinetic data. Solvent effects (e.g., toluene vs. THF) should be incorporated via polarizable continuum models (PCM). Validate using chiral HPLC or F NMR with chiral shift reagents .

Q. What experimental designs resolve contradictions in reported toxicity data for this compound (e.g., oral vs. inhalation LD)?

- Methodological Answer : Conduct comparative studies using standardized OECD test guidelines (e.g., Test No. 403 for inhalation, Test No. 423 for oral toxicity). Control variables include exposure duration, solvent carriers, and animal models (rats vs. mice). Statistical meta-analysis of existing data can identify confounding factors (e.g., impurity profiles in commercial samples) .

Q. How does steric hindrance from the ethyl branch in this compound influence its catalytic hydrogenation kinetics?

- Methodological Answer : Perform kinetic studies using Pd/C or Raney Ni catalysts under varying H pressures (1-5 atm). Monitor hydrogen uptake via mass flow meters and compare turnover frequencies (TOF) with linear aldehydes. Surface-sensitive techniques like XPS or TEM can correlate catalyst deactivation with steric effects. Use Eyring plots to determine activation parameters .

Data Analysis & Interpretation

Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply logistic regression or probit analysis for quantal data (e.g., mortality). For continuous endpoints (e.g., enzyme inhibition), use non-linear least squares fitting to Hill equation models. Bootstrap resampling (1,000 iterations) quantifies uncertainty in EC values. Cross-validate with Akaike information criterion (AIC) to select optimal models .

Q. How can researchers design controlled experiments to isolate the effects of this compound’s volatility on reaction yields?

- Methodological Answer : Use Schlenk lines or sealed reactors to minimize aldehyde evaporation. Compare yields under inert (N) vs. ambient atmospheres. Quantify volatility via thermogravimetric analysis (TGA) and correlate with reaction temperature. Internal standards (e.g., deuterated analogs) improve GC-MS quantification accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.